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Compound of Interest

Compound Name: 3,3-Thiodipropionitrile

Cat. No.: B089633

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm
the chemical structure of 3,3'-Thiodipropionitrile. Designed for researchers, scientists, and
professionals in drug development, it offers a detailed comparison with potential synthetic
precursors and byproducts, supported by experimental data and standardized protocols.

Structural Confirmation of 3,3'-Thiodipropionitrile

3,3'-Thiodipropionitrile, with the chemical formula S(CH2CH2CN)z, is a symmetrical molecule
containing a central thioether linkage and two terminal nitrile functional groups. Its structure can
be unequivocally confirmed by a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic
Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides
unigue and complementary information about the molecule's functional groups, connectivity,
and overall mass.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,3'-Thiodipropionitrile and
compare it with common alternatives that may be present as starting materials or impurities,
namely Acrylonitrile and 3-Mercaptopropionitrile.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Name

Characteristic Absorption

Key Functional Group(s)

Bands (cm™?)

3,3'-Thiodipropionitrile

~2245 (sharp, strong), C-H
stretches (~2900-3000)

Nitrile (C=N), Thioether (C-S)

Acrylonitrile

Nitrile (C=N), Alkene (C=C)

~2229 (sharp, strong), ~1652
(medium), ~3000-3100 (=C-H)

3-Mercaptopropionitrile

Nitrile (C=N), Thiol (S-H)

~2250 (sharp, strong), ~2550

(weak, sharp)

Table 2: 1H Nuclear Magnetic Resonance (NMR) Data (300 MHz, CDCls)

Compound Proton Chemical Shift o )
. Multiplicity Integration
Name Environment (5, ppm)
3,3-
Thiodipropionitril S-CHz2-CH2-CN ~2.85 (Predicted)  Triplet 4H
e
S-CH2-CH2-CN ~2.65 (Predicted)  Triplet 4H
o H2C=CH-CN Doublet of

Acrylonitrile ~6.24 1H

(trans to CN) Doublets
H2C=CH-CN (cis Doublet of

~6.11 1H
to CN) Doublets

Doublet of
H2C=CH-CN ~5.69 1H
Doublets

3-
Mercaptopropioni  HS-CH2-CH2-CN  ~2.78 Multiplet 2H
trile
HS-CH2-CH2-CN  ~2.68 Multiplet 2H
HS-CH2-CH2-CN  ~1.79 Triplet 1H

Table 3: 13C Nuclear Magnetic Resonance (NMR) Data (75 MHz, CDClIs)
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Compound Name Carbon Environment Chemical Shift (6, ppm)
3,3'-Thiodipropionitrile S-CH2-CH2-CN ~28 (Predicted)
S-CH2-CH2-CN ~18 (Predicted)

-CN ~118 (Predicted)

Acrylonitrile H2C=CH-CN ~133

H2C=CH-CN ~108

-CN ~117

3-Mercaptopropionitrile HS-CH2-CHz2-CN ~20 (Predicted)
HS-CH2-CH2-CN ~21 (Predicted)

-CN ~119 (Predicted)

Table 4: Mass Spectrometry (MS) Data

. Key m/z values
Molecular Weight (

Compound Name Molecular Formula Jmol ) (Electron
mo
2 lonization)
3,3-Thiodipropionitrile ~ CeHsN2S 140.21 140 (M¥), 100, 86, 54
Acrylonitrile CsHsN 53.06 53 (M%), 52, 26
3-
CsHsNS 87.14 87 (M%), 54, 41

Mercaptopropionitrile

Detailed Spectroscopic Analysis

The combination of IR, NMR, and MS provides a unique spectroscopic fingerprint for 3,3'-
Thiodipropionitrile.

e Infrared (IR) Analysis: The most prominent feature in the IR spectrum of 3,3'-
Thiodipropionitrile is a sharp and strong absorption band around 2245 cm~1, which is
characteristic of a nitrile (C=N) functional group.[1][2] The absence of a C=C stretching band
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(around 1650 cm™1) distinguishes it from its precursor, acrylonitrile.[1][3] Furthermore, the
absence of a weak S-H stretching band (around 2550 cm~?) differentiates it from 3-
mercaptopropionitrile.[4]

e 1H NMR Analysis: Due to the molecule's symmetry, the proton NMR spectrum is expected to
be simple, showing only two signals. The methylene protons adjacent to the sulfur atom (S-
CHz2) are expected to appear as a triplet around & 2.85 ppm. The methylene protons
adjacent to the nitrile group (-CH2-CN) are also expected to be a triplet, shifted slightly
upfield to around & 2.65 ppm. This simple two-signal pattern with a 1:1 integration ratio is a
strong indicator of the symmetrical structure and contrasts sharply with the complex splitting
patterns of acrylonitrile's vinyl protons.[5]

e 13C NMR Analysis: The proton-decoupled 3C NMR spectrum is also simplified by the
molecule's symmetry, showing three distinct carbon signals. The nitrile carbon (-CN) is
expected in the 6 118 ppm region.[6] The two methylene carbons, S-CHz and -CH2-CN,
would appear in the aliphatic region, predicted around 6 28 and & 18 ppm, respectively.

o Mass Spectrometry Analysis: Electron ionization mass spectrometry will show a molecular
ion peak (M*) at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular weight
of 3,3'-Thiodipropionitrile.[7][8] This immediately distinguishes it from acrylonitrile (m/z 53)
and 3-mercaptopropionitrile (m/z 87).[7][9]

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the
correlation between the spectral data and the molecular structure.
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Sample Preparation

Pure 3,3'-Thiodipropionitrile
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Molecular Structure of 3,3'-Thiodipropionitrile Spectroscopic Evidence
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IR: ~2245 cm~*

*H NMR: Triplet @ ~2.85 ppm (4H)
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MS: m/z = 140

C NMR: 3 unique signals

T T
T T
¢ ¢ Structural Fe%ture Confirmed ¢

Nitrile Group (C=N) Environment -CHz(b)-CN Environment Molecular Symmetry Correct Molecular Weight
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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